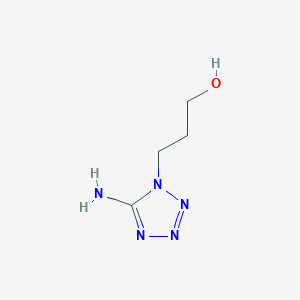

1-(3-Hydroxypropyl)-5-aminotetrazole

Description

Overview of Tetrazole Chemistry in Academic Research

Tetrazoles are a class of five-membered heterocyclic compounds distinguished by a ring containing four nitrogen atoms and one carbon atom. nih.govresearchgate.net This unique, electron-rich, and planar structure imparts a range of useful properties, making tetrazole derivatives the subject of extensive academic and industrial research. nih.gov Initially synthesized in the late 19th century, research into tetrazole chemistry accelerated significantly in the mid-20th century as their broad applicability became apparent. nih.gov

In the realm of medicinal chemistry, the tetrazole ring is often considered a bioisostere for the carboxylic acid group. This is because it has a similar pKa and spatial requirement, but can offer improved pharmacokinetic profiles and metabolic stability. researchgate.netrsc.org Consequently, tetrazole derivatives are investigated for a wide array of potential biological activities. researchgate.netrsc.org Beyond medicine, their high nitrogen content makes them valuable in materials science, particularly in the development of energetic materials, gas-generating systems for applications like airbags, and as propellants. nih.govresearchgate.netwikipedia.org The versatility of tetrazoles is further demonstrated by their use in photography, bioimaging, and organometallic chemistry. rsc.org The synthesis of tetrazole derivatives is a well-explored area, with the [3+2] cycloaddition reaction between nitriles and azides being one of the most common and versatile methods. researchgate.netresearchgate.net

Importance of 5-Aminotetrazole (B145819) Scaffolds in Organic Synthesis and Materials Science

Among the various tetrazole derivatives, the 5-aminotetrazole scaffold (5-AT) is of particular importance. Its structure, featuring an exocyclic amino group on the tetrazole ring, makes it a valuable and versatile building block in organic synthesis. semanticscholar.orgresearchgate.net 5-Aminotetrazole can act as a binucleophilic reagent, participating in various multicomponent reactions (MCRs) to generate complex molecular architectures in a single, efficient step. semanticscholar.orgresearchgate.net This reactivity has been harnessed in well-known reactions such as the Mannich and Biginelli reactions. researchgate.net

The most notable characteristic of 5-aminotetrazole is its exceptionally high nitrogen content, reaching 82.3% by mass. nih.gov This feature is central to its application in materials science as a high-energy material. nih.govmdpi.com Despite its high energetic potential, 5-aminotetrazole itself is not sensitive to mechanical stimuli, a desirable property for energetic compounds. nih.gov This combination of high nitrogen content and stability has led to extensive investigation of 5-AT and its derivatives for use in gas-generating systems and as energetic polymers. wikipedia.orgnih.govchemicalbook.com Researchers have synthesized polymers incorporating the 5-aminotetrazole moiety to create materials with enhanced density, thermal stability, and energetic performance compared to traditional energetic polymers. mdpi.comnih.govchemicalbook.com

Specific Academic Interest in 1-(3-Hydroxypropyl)-5-aminotetrazole

The academic interest in this compound stems from the broader field of N-substituted 5-aminotetrazoles, where functionalization at the nitrogen atoms of the tetrazole ring is a key strategy for tuning the molecule's properties. mdpi.comnih.gov The alkylation of 5-aminotetrazole is known to produce a mixture of isomeric products, with substitution occurring at the N-1 and N-2 positions of the heterocycle. nih.gov

The synthesis of this compound highlights this challenge. Research has detailed a method where the reaction of 5-aminotetrazole with 3-chloropropanol in an aqueous sodium hydroxide (B78521) solution yields a mixture of isomers. prepchem.com The primary products are this compound and 2-(3-Hydroxypropyl)-5-aminotetrazole. prepchem.com The successful separation of these isomers is a crucial research finding, enabling the characterization and specific application of the pure 1-substituted compound. prepchem.com The presence of the hydroxypropyl group introduces a functional handle that can be used for further chemical modifications, for instance, in the development of novel polymers or as a point of attachment in more complex molecular structures, such as those explored in the synthesis of aminocyclopentitols. nih.govmdpi.comresearchgate.net

A key research finding is the specific procedure for the synthesis and isolation of this compound. The reaction of 5-aminotetrazole with 3-chloropropanol results in a mixture of isomers, which can be separated using column chromatography. prepchem.com

Table 1: Synthesis of this compound This table is interactive. You can sort and filter the data.

| Reactant | Reagent | Conditions | Product(s) | Isolation Method |

|---|

Table 2: Physicochemical Properties of the Parent Compound, 5-Aminotetrazole This table is interactive. You can sort and filter the data.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CH3N5 | guidechem.com |

| Molar Mass | 85.070 g·mol−1 | wikipedia.org |

| Appearance | White solid/crystalline powder | wikipedia.orgchemicalbook.com |

| Melting Point | 201–205 °C | wikipedia.orgchemicalbook.com |

| Density | 1.502 g/cm3 | wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C4H9N5O |

|---|---|

Molecular Weight |

143.15 g/mol |

IUPAC Name |

3-(5-aminotetrazol-1-yl)propan-1-ol |

InChI |

InChI=1S/C4H9N5O/c5-4-6-7-8-9(4)2-1-3-10/h10H,1-3H2,(H2,5,6,8) |

InChI Key |

JADJZXIVVHKJNX-UHFFFAOYSA-N |

Canonical SMILES |

C(CN1C(=NN=N1)N)CO |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 3 Hydroxypropyl 5 Aminotetrazole and Its Analogs

Direct Synthesis Routes to 1-(3-Hydroxypropyl)-5-aminotetrazole

Direct synthesis routes to this compound typically involve the introduction of the 3-hydroxypropyl group onto a pre-existing 5-aminotetrazole (B145819) ring system. This approach is conceptually straightforward but requires careful control of reaction conditions to achieve the desired substitution pattern.

A primary method for the synthesis of this compound is the direct alkylation of 5-aminotetrazole with a suitable three-carbon electrophile, such as 3-chloropropanol. In a typical procedure, 5-aminotetrazole is treated with 3-chloropropanol in the presence of a base, such as sodium hydroxide (B78521). The base deprotonates the tetrazole ring, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of 3-chloropropanol.

One reported synthesis involves heating a mixture of 5-aminotetrazole and 3-chloropropanol in aqueous sodium hydroxide at 90°C for 18 hours. prepchem.com Following the reaction, the solvent is evaporated, and the resulting residue is subjected to a series of extractions and chromatographic purification to isolate the desired product. prepchem.com This process, however, yields a mixture of isomers, necessitating a separation step to obtain the pure N1-substituted product. prepchem.com

Table 1: Synthesis of this compound via Alkylation

| Reactants | Reagents | Conditions | Products |

|---|

A significant challenge in the alkylation of 5-aminotetrazole is controlling the regioselectivity of the N-substitution. The tetrazole ring possesses two potentially nucleophilic nitrogen atoms, N1 and N2, leading to the formation of two possible regioisomers: 1-substituted and 2-substituted 5-aminotetrazoles. mdpi.com The reaction of 5-aminotetrazole with 3-chloropropanol, for instance, produces both this compound and 2-(3-hydroxypropyl)-5-aminotetrazole. prepchem.com

The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the reaction temperature. beilstein-journals.org In the case of the synthesis with 3-chloropropanol, the 2-(3-hydroxypropyl)-5-aminotetrazole isomer was found to be the major product. prepchem.com The separation of these isomers is typically achieved through column chromatography. prepchem.com

Computational studies on similar systems have shown that the N2 position can be more nucleophilic, leading to a higher yield of the 2,5-disubstituted product. mdpi.com The relative stability of the resulting isomers also plays a role in the final product distribution. mdpi.com The characterization and differentiation of the N1 and N2 isomers are commonly performed using NMR spectroscopy, where the chemical shift of the carbon atom in the tetrazole ring can be indicative of the substitution pattern. mdpi.commdpi.com Generally, the carbon signal in 2,5-disubstituted tetrazoles is deshielded compared to the corresponding 1,5-disubstituted isomers. mdpi.com

Advanced Synthetic Approaches for N-Substituted 5-Aminotetrazoles

Beyond direct alkylation, advanced synthetic methodologies have been developed for the preparation of N-substituted 5-aminotetrazoles. These methods often involve the construction of the tetrazole ring from acyclic precursors, offering alternative pathways that can provide better control over substitution patterns and access to a wider range of analogs.

A prominent advanced approach for synthesizing N-substituted 5-aminotetrazoles is the desulfurization of N,N'-disubstituted thioureas in the presence of an azide (B81097) source. researchgate.netbenthamdirect.com This method involves the reaction of a thiourea (B124793) with an azide, typically sodium azide, promoted by a desulfurizing agent. The reaction is believed to proceed through a guanyl azide intermediate, which then undergoes an electrocyclization to form the tetrazole ring. nih.gov

Various metal salts have been employed to promote the desulfurization of thioureas. These metals act as thiophiles, coordinating to the sulfur atom of the thiourea and facilitating the nucleophilic attack of the azide ion. nih.gov

Mercury(II) Salts: Mercury(II) chloride is a classic and effective reagent for this transformation, leading to high yields of the corresponding 5-aminotetrazoles. nih.govnih.gov However, the high toxicity of mercury compounds is a significant drawback.

Bismuth Nitrate (B79036): Bismuth nitrate has emerged as a less toxic alternative for promoting the synthesis of 1-substituted 5-aminotetrazoles from N,N'-disubstituted thioureas. nih.govacs.org Reactions are often carried out under microwave heating, which can significantly reduce reaction times. nih.govacs.org The regioselectivity of this reaction is influenced by the electronic properties of the substituents on the thiourea. nih.govacs.org

Other Metal Catalysts: Other metal salts, including those of lead, cobalt, and copper, have also been utilized to promote this reaction. nih.gov

Table 2: Metal-Promoted Synthesis of N-Substituted 5-Aminotetrazoles from Thioureas

| Thiourea Substrate | Azide Source | Metal Promoter | Conditions | Product |

|---|---|---|---|---|

| 1-Benzyl-3-phenylthiourea | Sodium Azide | Bismuth Nitrate | Microwave, 125°C, 20 min | 1-Benzyl-5-(phenylamino)-1H-tetrazole |

In an effort to develop more environmentally benign synthetic methods, several metal-free approaches for the desulfurization of thioureas have been explored. These methods avoid the use of toxic heavy metals and often employ milder reaction conditions.

Electrochemical Synthesis: An electrochemical method has been developed for the synthesis of substituted 5-aminotetrazoles via the desulfurizative addition–cyclization of thioureas with azidotrimethylsilane. This approach avoids the need for transition metal catalysts and external oxidizing agents, proceeding under mild conditions. researchgate.net

Iodine-Mediated Synthesis: Molecular iodine can be used as a catalyst in the presence of an oxidant like oxygen to promote the cascade reaction of isothiocyanates with amines to form benzothiourea intermediates, which can then be envisioned to cyclize to aminobenzothiazoles, a related heterocyclic system. organic-chemistry.org While not directly forming aminotetrazoles, this demonstrates the potential of iodine in C-S bond functionalization.

These green chemistry approaches offer sustainable alternatives for the synthesis of N-substituted 5-aminotetrazoles, reducing waste and avoiding the use of hazardous materials.

Multicomponent Reactions (MCRs) for Diverse Tetrazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, represent a highly efficient and atom-economical approach to complex molecules. nih.govbohrium.com MCR chemistry provides convergent access to a wide variety of tetrazole scaffolds, embodying principles of novelty, diversity, and complexity. nih.govnih.govacs.org

The Ugi and Passerini reactions are cornerstone MCRs that have been adapted for the synthesis of 1,5-disubstituted tetrazoles. These reactions offer a powerful platform for creating libraries of structurally diverse tetrazole-containing compounds. beilstein-journals.org

The Ugi tetrazole four-component reaction (UT-4CR) is a versatile method that typically involves an isocyanide, an oxo component (aldehyde or ketone), an amine, and an azide source (often trimethylsilyl (B98337) azide, TMSN₃, as a safer alternative to hydrazoic acid, HN₃). nih.govrsc.org This reaction is particularly valuable for synthesizing α-aminomethyl tetrazoles, which are considered isosteres of α-amino acids. acs.org The scope of the UT-4CR is broad, tolerating a wide range of functional groups on each of the starting materials. acs.orgmdpi.com

The Passerini-type three-component reaction (PT-3CR) for tetrazole synthesis involves an isocyanide, an oxo component, and an azide source. nih.gov This reaction leads to the formation of α-hydroxymethyl tetrazoles. acs.org Initially reported by Ugi in 1961 using HN₃, modern protocols often employ TMSN₃ to mitigate the hazards associated with hydrazoic acid. nih.govnih.gov The reaction can be accelerated using methods like sonication and may proceed efficiently without a catalyst. nih.gov

| Reaction Type | Components | Key Product Scaffold | Reference |

| Ugi Tetrazole (UT-4CR) | Isocyanide, Oxo Component, Amine, Azide Source (e.g., TMSN₃) | 1-Substituted-5-(α-aminoalkyl)tetrazole | acs.orgmdpi.com |

| Passerini Tetrazole (PT-3CR) | Isocyanide, Oxo Component, Azide Source (e.g., TMSN₃) | 1-Substituted-5-(α-hydroxyalkyl)tetrazole | acs.orgnih.gov |

The [3+2] cycloaddition of an azide with a nitrile is the most fundamental and widely used method for constructing the tetrazole ring. researchgate.netnih.gov This reaction, also known as the Huisgen 1,3-dipolar cycloaddition, can be facilitated by catalysts to improve reaction rates and yields, particularly for less activated nitriles. nih.govorganic-chemistry.org

In the context of MCRs, this cycloaddition is the final, ring-forming step. However, it is also a powerful standalone reaction. The mechanism involves the azide acting as a 1,3-dipole and the nitrile as a dipolarophile. researchgate.net The reaction can be catalyzed by various Lewis acids, such as zinc and aluminum salts, which activate the nitrile group towards nucleophilic attack by the azide. organic-chemistry.org Cobalt(II) complexes have also been developed as effective homogeneous catalysts for this transformation, proceeding through the formation of a metal-azido intermediate. nih.gov Theoretical studies suggest the reaction proceeds via a nitrile activation step leading to an imidoyl azide, which subsequently cyclizes. acs.org This method is broadly applicable to aromatic, alkyl, and vinyl nitriles. organic-chemistry.org

| Catalyst/Condition | Substrate Scope | Advantage | Reference |

| Zinc Salts (e.g., ZnCl₂) | Aromatic, alkyl, vinyl nitriles | Broad scope, readily available catalyst | organic-chemistry.org |

| Cobalt(II) Complex | Aryl nitriles | Homogeneous catalysis, mild conditions | nih.gov |

| Microwave Heating | Various nitriles | Rapid reaction times (3-10 min) | organic-chemistry.org |

Derivatization from Nitrile Precursors via Late-Stage Functionalization

Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. Converting a nitrile group into a tetrazole ring is a prime example of this strategy. beilstein-journals.org This approach is highly valuable in medicinal chemistry, as it allows for the modification of biologically active molecules to improve their properties, with the tetrazole often serving as a bioisostere for a carboxylic acid. nih.gov

The core reaction for this transformation is the [3+2] cycloaddition of an azide (commonly sodium azide or TMSN₃) to the existing nitrile moiety. nih.gov This method allows for the direct conversion of a cyano group on a drug molecule or an advanced intermediate into a 5-substituted-1H-tetrazole. For instance, this strategy has been applied to modify marketed drugs, providing tetrazole congeners with potentially altered pharmacokinetic profiles. nih.gov The efficiency of the cycloaddition can be enhanced by using catalysts, such as zinc salts, which are well-tolerated by many functional groups. organic-chemistry.org

Synthetic Pathways from Aminoguanidine (B1677879) and Diazoguanidine Salts

Classical synthetic routes utilizing aminoguanidine and its derivatives remain fundamental for the preparation of certain tetrazoles, especially 5-aminotetrazole, a key precursor for this compound. at.uasciencemadness.org

The most prominent method is Thiele's synthesis, first reported in 1892, which involves the diazotization of an aminoguanidine salt with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid). sciencemadness.orgijisrt.com This reaction proceeds through the formation of a guanyl azide intermediate, which then cyclizes to form the 5-aminotetrazole ring. at.ua This pathway is a practical and widely used method for producing the 5-aminotetrazole core. sciencemadness.org

Diazoguanidine salts can also serve as precursors. Upon treatment with sodium hydroxide, diazoguanidine nitrate rapidly transforms into aminotetrazole. acs.org This provides an alternative route from guanidine-derived starting materials. Furthermore, aminoguanidinium salts of other tetrazoles, such as aminoguanidinium 5-nitroaminotetrazole, have been synthesized through reactions involving nitroguanylazide (B14544387) and aminoguanidine bicarbonate. cdnsciencepub.com

Purification and Isolation Techniques for Isomeric Mixtures and Target Compounds

A significant challenge in the synthesis of 1-substituted-5-aminotetrazoles is the frequent co-formation of the corresponding 2-substituted isomer. The alkylation of 5-aminotetrazole, for example with 3-chloropropanol, typically yields a mixture of this compound and 2-(3-hydroxypropyl)-5-aminotetrazole. prepchem.com The separation of these constitutional isomers is crucial for obtaining the pure, desired compound.

Column chromatography is the most common and effective technique for this purpose. A specific reported method for separating the isomeric mixture of 1- and 2-(3-hydroxypropyl)-5-aminotetrazole involves using a silica (B1680970) gel column with an eluent system of ethyl acetate, methanol, and aqueous ammonia. prepchem.com

For more challenging separations or larger scale purifications, advanced chromatographic techniques can be employed:

High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique avoids solid supports, minimizing irreversible adsorption of the sample. It has been successfully used to separate positional isomers. nih.govnih.gov

pH-Zone-Refining Counter-Current Chromatography: This is a powerful variation of HSCCC suitable for the multi-gram scale separation of ionizable compounds, such as acidic or basic isomers. It utilizes a retainer acid or base in the stationary phase and a counter-ion base or acid in the mobile phase to create sharp, well-separated zones. nih.gov

The choice of purification method depends on the specific properties of the isomers and the required scale of the separation. chromatographytoday.com

Chemical Reactivity and Derivatization of 1 3 Hydroxypropyl 5 Aminotetrazole

Reactions at the Hydroxyl Group

The primary alcohol functionality in 1-(3-Hydroxypropyl)-5-aminotetrazole is a versatile site for chemical modification, enabling alterations to the molecule's physical and chemical properties.

Esterification and Etherification for Modifying Solubility and Reactivity

Esterification of the primary hydroxyl group can be achieved through reaction with carboxylic acids, acyl chlorides, or acid anhydrides, typically in the presence of an acid catalyst. libretexts.org This transformation is valuable for modifying the polarity and solubility of the parent compound. For instance, reaction with a long-chain fatty acid would increase its lipophilicity.

Etherification, commonly carried out via the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. researchgate.net This reaction allows for the introduction of a wide variety of alkyl or aryl groups, further tailoring the molecule's properties.

Table 1: Representative Esterification and Etherification Reactions of Alcohols

| Reaction Type | Reactants | Reagents | Product |

| Esterification | Primary Alcohol, Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Esterification | Primary Alcohol, Acyl Chloride | Base (e.g., Pyridine) | Ester |

| Etherification | Primary Alcohol, Alkyl Halide | Strong Base (e.g., NaH) | Ether |

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. researchgate.netnih.govresearchgate.net Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding aldehyde, 3-(5-amino-1H-tetrazol-1-yl)propanal. khanacademy.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will lead to the formation of the carboxylic acid, 3-(5-amino-1H-tetrazol-1-yl)propanoic acid. nih.govnih.gov

Table 2: Oxidation Products of Primary Alcohols

| Oxidizing Agent | Product |

| Pyridinium Chlorochromate (PCC) | Aldehyde |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid |

Utilization as a Linker for Conjugation or Polymerization

The hydroxyl group serves as a convenient handle for attaching this compound to other molecules or for its incorporation into polymeric structures. Through ester or ether linkages, the molecule can be conjugated to biomolecules, surfaces, or other functional materials. nih.gov

In polymer chemistry, the hydroxyl group can act as an initiator for ring-opening polymerization or be converted to a more reactive group for incorporation into various polymer backbones. For example, 5-aminotetrazole (B145819) has been incorporated into polymers to create energetic materials. rsc.orgnih.gov The hydroxypropyl substituent offers a potential site for creating novel polymer architectures with tailored properties.

Reactions at the Amino Group

The exocyclic amino group at the 5-position of the tetrazole ring is nucleophilic and can undergo a variety of reactions to form a range of derivatives.

Acylation and Sulfonylation to Form Amides and Sulfonamides

The amino group of 1-substituted 5-aminotetrazoles readily reacts with acyl chlorides or acid anhydrides to form the corresponding N-acylated derivatives (amides). libretexts.orgacs.org This reaction provides a straightforward method for introducing a wide array of functional groups to the tetrazole core.

Similarly, sulfonylation can be achieved by reacting the amino group with sulfonyl chlorides in the presence of a base. This leads to the formation of sulfonamides, which are a common structural motif in medicinal chemistry. The synthesis of 5-aminotetrazoles with sulfonyl groups has been reported. researchgate.net

Table 3: Acylation and Sulfonylation of 5-Aminotetrazoles

| Reaction Type | Reactants | Product |

| Acylation | 1-substituted-5-aminotetrazole, Acyl Chloride | N-(1-substituted-1H-tetrazol-5-yl)amide |

| Sulfonylation | 1-substituted-5-aminotetrazole, Sulfonyl Chloride | N-(1-substituted-1H-tetrazol-5-yl)sulfonamide |

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The reaction of the 5-amino group with isocyanates or isothiocyanates provides a direct route to urea and thiourea derivatives, respectively. nih.gov These reactions are generally high-yielding and tolerant of a wide range of functional groups. The resulting urea and thiourea moieties can participate in hydrogen bonding and have been explored for various applications, including in the development of new materials and biologically active compounds. The synthesis of urea and thiourea derivatives containing a 1,2,4-triazole (B32235) moiety has been well-documented, highlighting the general applicability of this reaction to azole compounds. nih.gov

Table 4: Synthesis of Urea and Thiourea Derivatives from 5-Aminotetrazoles

| Reactant | Product Class |

| Isocyanate | Urea |

| Isothiocyanate | Thiourea |

Diazotization and Subsequent Transformations (e.g., formation of energetic materials)

The exocyclic amino group at the C5 position of the this compound ring is a key functional handle for derivatization, particularly through diazotization reactions. This process involves the treatment of the amine with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt. This intermediate is often highly reactive and is generally not isolated, serving as a precursor for a variety of subsequent transformations to synthesize high-energy materials.

The resulting diazonium cation can undergo a range of reactions to introduce explosophoric groups, thereby enhancing the energetic properties of the parent molecule. For instance, the diazonium group can be substituted by azido (B1232118) groups (-N₃) to form azidotetrazoles, which are known for their high nitrogen content and positive heats of formation. Another common transformation is the coupling of the diazonium salt with other nitrogen-rich heterocycles to form azo-bridged compounds. These azo-linked tetrazoles often exhibit desirable properties for energetic materials, including high density, good thermal stability, and powerful detonation performance. researchgate.net

The synthesis of energetic compounds based on the 5-aminotetrazole framework is a well-established strategy. acs.org The introduction of functional groups through diazotization is a critical step in tailoring the energetic performance and sensitivity of the resulting materials. For example, the synthesis of 1-hydroxy-5-aminotetrazole and its subsequent conversion to azo-coupled derivatives demonstrates the utility of this approach in creating a new class of energetic compounds. researchgate.net While specific studies on the diazotization of this compound are not extensively detailed, the known reactivity of the 5-aminotetrazole moiety suggests that it would readily undergo such transformations to yield a variety of energetic derivatives. The presence of the 3-hydroxypropyl group could also be leveraged for further functionalization, potentially leading to the development of energetic polymers or plasticizers. mdpi.comnih.gov

Reactivity of the Tetrazole Ring System

Electrophilic Aromatic Substitution (where applicable)

The tetrazole ring is an electron-deficient aromatic system due to the presence of four nitrogen atoms. This inherent electronic nature makes the ring generally resistant to classical electrophilic aromatic substitution (EAS) reactions. The high degree of π-deficiency deactivates the ring towards attack by electrophiles. Consequently, direct substitution of ring hydrogens (if any were present) or other groups via electrophilic attack is not a common synthetic route for functionalizing the tetrazole core of this compound.

However, under specific conditions, such as electrochemical oxidation, the 5-aminotetrazole moiety can act as a precursor to an electrophilic cyanide source, indicating that the ring system can participate in reactions involving electrophiles, albeit not through a typical EAS mechanism. gre.ac.ukacs.org Functionalization of the tetrazole ring is more commonly achieved through other synthetic strategies, such as the initial construction of the ring with the desired substituents or through nucleophilic substitution reactions on pre-functionalized tetrazoles.

Nucleophilic Attack and Ring Cleavage Reactions

The electron-deficient nature of the tetrazole ring makes it susceptible to nucleophilic attack, which can, under certain conditions, lead to ring cleavage. While the ring is generally stable, harsh conditions such as strong bases can promote decomposition. For example, a method for introducing an amino group at the C5 position of 1-aryltetrazoles involves the alkaline decomposition of the tetrazole ring to form an N-arylcyanamide intermediate, which then undergoes heterocyclization. researchgate.net This demonstrates a potential pathway for ring opening via nucleophilic attack.

In the context of this compound, the molecule possesses several nucleophilic centers, including the exocyclic amino group and the ring nitrogen atoms. researchgate.net In many reactions, 5-aminotetrazole and its derivatives act as nucleophiles themselves. For instance, the sodium salt of 5-aminotetrazole can be used in nucleophilic substitution reactions to displace leaving groups, incorporating the aminotetrazole moiety into larger structures, such as polymers. mdpi.comnih.gov In these cases, the nucleophilic attack occurs from the deprotonated ring nitrogen or the exocyclic amino group, rather than on the ring itself.

Mechanistic Studies of Thermal Decomposition and Gas Generation

The thermal decomposition of 5-aminotetrazole and its N-substituted derivatives is of significant interest, particularly for their application as gas generants in airbag inflators and other pyrotechnic devices. Theoretical and experimental studies on 5-aminotetrazole have revealed complex decomposition pathways. nih.gov

Two primary unimolecular decomposition routes have been identified:

HN₃ Elimination: The tetrazole ring cleaves to produce hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN). researchgate.netnih.gov

N₂ Elimination: The ring fragments to release molecular nitrogen (N₂), which is a key characteristic for gas-generating applications. nih.gov

Studies have shown that the decomposition mechanism can be influenced by the physical state (gas phase vs. condensed phase) and the presence of intermolecular interactions, such as hydrogen bonding. nih.gov In the condensed phase, bimolecular reactions can become significant, altering the decomposition products and lowering the activation barriers. nih.gov

For N-alkyl substituted aminotetrazoles, like this compound, the substituent can influence the thermal stability and decomposition mechanism. In studies of energetic polymers incorporating N-glycidyl-5-aminotetrazole, the thermal decomposition was observed to be a multi-stage process. The initial decomposition was attributed to other energetic groups in the polymer, while the aminotetrazole moieties decomposed at a higher temperature, with an onset of around 241-243°C and a peak at approximately 272°C. mdpi.com This indicates a relatively high thermal stability for the N-substituted tetrazole ring. The primary gaseous products upon decomposition are expected to be nitrogen, contributing to its effectiveness as a gas generant.

| Decomposition Pathway | Primary Products | Reference |

| Unimolecular (Route 1) | Hydrazoic Acid (HN₃), Cyanamide (NH₂CN) | researchgate.netnih.gov |

| Unimolecular (Route 2) | Molecular Nitrogen (N₂), other fragments | nih.gov |

| Polymer Decomposition | Multi-stage, N₂ from tetrazole ring at ~272°C | mdpi.com |

Future Research Directions and Outlook

Development of Green and Sustainable Synthetic Routes for N-Substituted Aminotetrazoles

The principles of green chemistry are increasingly pivotal in the synthesis of nitrogen-rich heterocyclic compounds like N-substituted aminotetrazoles. Future research will likely focus on developing environmentally benign and sustainable synthetic methodologies. Traditional routes for aminotetrazole synthesis can involve harsh reaction conditions, toxic reagents, and the generation of significant waste. researchgate.net

A promising avenue is the use of nanomaterial-based catalysts, which have demonstrated high efficiency in the green synthesis of tetrazole derivatives. nih.govrsc.org These catalysts offer advantages such as high surface-area-to-volume ratios, potential for surface modification, and ease of recovery and reusability. nih.gov For instance, magnetic nanocatalysts have been successfully employed in the synthesis of 5-substituted-1H-tetrazoles, offering benefits like cost-effectiveness, rapid reaction times, low catalyst loading, and high yields. nih.gov The application of similar nanocatalyst systems to the synthesis of 1-(3-hydroxypropyl)-5-aminotetrazole could significantly improve the sustainability of its production.

Furthermore, exploring biotech routes, utilizing microorganisms or enzymes, presents another sustainable alternative to conventional synthesis. researchgate.netscielo.br These methods often proceed under mild reaction conditions, reduce energy consumption, and minimize waste generation. researchgate.netscielo.br While the direct application to this compound is yet to be explored, the success of biotech routes in producing other complex molecules suggests its potential.

Future work in this area should aim to:

Develop and optimize nanocatalytic systems for the regioselective N-substitution of the aminotetrazole ring.

Investigate enzymatic or microbial pathways for the synthesis of the this compound precursor or the final compound.

Explore the use of greener solvents, such as water or ionic liquids, to replace traditional organic solvents. mdpi.com

Advanced Computational Modeling for Predicting Structure-Property Relationships and Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the properties and reactivity of energetic materials and other complex molecules. researchgate.net Advanced computational modeling will continue to play a crucial role in the study of this compound and its derivatives.

DFT calculations can be employed to predict a wide range of properties, including:

Geometric and Electronic Structures: Optimizing ground state geometries to understand molecular conformation and electronic distribution. researchgate.net

Thermodynamic Properties: Calculating heats of formation (HOF), which are critical for assessing the energetic performance of these compounds. mdpi.com

Reaction Mechanisms: Investigating the pathways and transition states of synthetic and decomposition reactions to gain insights into their kinetics and mechanisms. nih.govresearchgate.net

For example, studies on other aminotetrazole derivatives have used DFT to investigate thermal decomposition pathways and to calculate bond dissociation energies to identify trigger bonds in thermolysis. researchgate.netresearchgate.net Similar computational studies on this compound could provide valuable information on its stability and decomposition behavior.

Quantitative Structure-Property Relationship (QSPR) models, often developed using machine learning algorithms, represent another powerful computational approach. nih.gov These models can establish correlations between molecular descriptors and experimental properties, enabling the prediction of properties for new, unsynthesized compounds. nih.gov This can accelerate the design of new N-substituted aminotetrazoles with desired characteristics.

Future computational efforts should focus on:

Developing accurate and efficient computational protocols for predicting the properties of this compound and its derivatives.

Using computational screening to identify promising new derivatives with enhanced properties for specific applications. rsc.org

Combining experimental and computational data to build robust QSPR models for predicting stability, sensitivity, and energetic performance.

Exploration of Novel Coordination Architectures and Functional Materials Based on this compound Ligands

The this compound molecule possesses multiple coordination sites—the nitrogen atoms of the tetrazole ring and the exocyclic amino group, as well as the terminal hydroxyl group of the propyl chain. This makes it an excellent candidate for use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). asianpubs.orgrsc.org

The coordination chemistry of aminotetrazole and its derivatives has been explored, leading to the synthesis of novel MOFs with interesting architectures and potential applications. asianpubs.org For instance, zinc(II) has been shown to form a 3D, 4-connected framework with 5-aminotetrazole (B145819). asianpubs.org The introduction of the hydroxypropyl substituent in this compound offers additional possibilities for coordination and hydrogen bonding, which could lead to the formation of unique and complex structures.

Amine-functionalized MOFs have attracted considerable attention due to their potential applications in areas such as CO2 capture, catalysis, and sensing. nih.govrsc.org The amino group in this compound could impart basicity to the resulting MOFs, making them suitable for CO2 capture. rsc.org Furthermore, the presence of open channels or uncoordinated functional groups within the MOF structure could lead to interesting fluorescence properties and sensing capabilities. nih.govfrontiersin.org

Future research in this domain should involve:

Systematic investigation of the coordination behavior of this compound with a variety of metal ions.

Synthesis and characterization of new coordination polymers and MOFs based on this ligand.

Exploration of the functional properties of the resulting materials, including their gas sorption, catalytic, and luminescence properties.

Design of Next-Generation Molecular Scaffolds for Diverse Academic Applications

The aminotetrazole core is a valuable building block in medicinal chemistry and materials science. researchgate.net The unique physicochemical properties of the tetrazole ring, such as its ability to act as a bioisostere for carboxylic acids, have made it a popular motif in drug design. researchgate.net The this compound molecule can serve as a versatile molecular scaffold for the development of new compounds with a wide range of academic and potentially practical applications.

The concept of molecular scaffolds is central to medicinal chemistry, providing a framework for the systematic exploration of chemical space and the development of new bioactive compounds. semanticscholar.orgnih.gov By modifying the functional groups on the this compound scaffold, it is possible to tune its properties and create libraries of new molecules for biological screening. For example, the exocyclic amino group and the terminal hydroxyl group can be readily functionalized to introduce different substituents.

The aminotetrazole moiety is also a key component in the synthesis of energetic materials. mdpi.comnih.gov The design of new energetic polymers based on 5-aminotetrazole has been reported, where the tetrazole ring contributes to the high nitrogen content and energetic properties of the material. mdpi.comnih.gov The this compound scaffold could be used to develop new energetic polymers with tailored properties, such as improved thermal stability and reduced sensitivity.

Future directions for the design of next-generation molecular scaffolds based on this compound include:

The synthesis of libraries of derivatives through multicomponent reactions, which are known to be an efficient way to generate molecular diversity. researchgate.net

The exploration of these new scaffolds in medicinal chemistry for the development of novel therapeutic agents.

The incorporation of the this compound scaffold into polymeric structures to create new functional materials with applications in areas such as energetic materials or drug delivery.

Q & A

Basic: What are the established synthetic routes for preparing 1-(3-Hydroxypropyl)-5-aminotetrazole, and what reaction conditions are optimal for high yield?

The synthesis of this compound can be approached via alkylation or cyanoethylation of 5-aminotetrazole. A foundational method involves reacting 5-aminotetrazole with 3-chloropropanol or a similar hydroxyalkylating agent under basic conditions. For example, cyanoethylation reactions (adding a cyanoethyl group followed by reduction to a hydroxypropyl group) require precise stoichiometry and catalysis. Evidence from the cyanoethylation of 5-aminotetrazole suggests that tautomerism in the tetrazole ring may lead to multiple products, necessitating careful control of reaction pH and temperature (e.g., 60–80°C in aqueous or alcoholic media) . Optimized conditions for similar syntheses (e.g., ZnBr₂-catalyzed reactions) recommend molar ratios of 1:1.6 for reactants and catalyst loads of 0.3 equivalents, yielding up to 83.6% under reflux .

Basic: How does the solubility of this compound in common solvents influence its purification and characterization?

Solubility data for 5-aminotetrazole derivatives in alcohols (methanol, ethanol) and water indicate that polar solvents are preferred for recrystallization. For instance, 5-aminotetrazole exhibits higher solubility in methanol (≈12.5 g/100 g at 25°C) than in water, suggesting that fractional crystallization using methanol-water mixtures could effectively purify the hydroxypropyl derivative. Solute-solvent interactions, particularly hydrogen bonding with the hydroxyl and amino groups, dictate solubility trends . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess purity and polymorphism during characterization.

Advanced: What analytical techniques are most effective for resolving tautomeric forms of this compound, and how do these forms impact reactivity?

The tautomerism of 5-aminotetrazole derivatives (e.g., 1H- vs. 2H-tetrazole forms) complicates structural elucidation. Advanced techniques include:

- ¹H/¹³C NMR : Chemical shifts for NH and OH protons in DMSO-d₆ can distinguish tautomers.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming the dominant tautomer .

- IR spectroscopy : N-H and O-H stretching frequencies (3200–3500 cm⁻¹) provide insights into hydrogen bonding.

Tautomeric equilibria influence reactivity; for example, the 1H-tautomer may favor alkylation at the N1 position, while the 2H-form could lead to side reactions at N2 .

Advanced: How can multi-component reactions (MCRs) be leveraged to synthesize novel derivatives of this compound with enhanced bioactivity?

MCRs involving 5-aminotetrazole, aldehydes, and active methylene compounds (e.g., cyclic diketones) enable rapid diversification. For example:

- Three-component reactions : Combine 5-aminotetrazole with aromatic aldehydes and 2H-thiopyran-3,5-dione to form fused heterocycles. Optimize using microwave-assisted synthesis (80–100°C, 30–60 min) to enhance yields .

- Post-functionalization : Introduce the 3-hydroxypropyl group via Mitsunobu or nucleophilic substitution reactions after MCRs. Monitor regioselectivity using HPLC-MS to avoid byproducts.

Advanced: What strategies mitigate side reactions during the alkylation of 5-aminotetrazole to introduce the 3-hydroxypropyl group?

Key strategies include:

- Protecting groups : Temporarily block the amino group with Boc or Fmoc to prevent competing N-alkylation.

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance regioselectivity.

- Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediates and terminate reactions before side product formation . Evidence from similar alkylations shows that excess alkylating agent (>1.2 equivalents) and controlled pH (7–9) minimize oligomerization .

Advanced: How do computational methods aid in predicting the physicochemical properties and reactivity of this compound?

- DFT calculations : Predict tautomeric stability, pKa (≈8–10 for the tetrazole ring), and frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites .

- Molecular docking : Screen for potential bioactivity (e.g., kinase inhibition) by modeling interactions with protein targets. Validate with experimental IC₅₀ assays.

- Solubility parameters : Use COSMO-RS simulations to predict solubility in solvent mixtures, guiding formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.